Neuraminidase-IN-15

Description

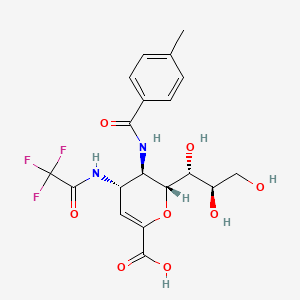

Structure

3D Structure

Properties

Molecular Formula |

C19H21F3N2O8 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2R,3R,4S)-3-[(4-methylbenzoyl)amino]-4-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C19H21F3N2O8/c1-8-2-4-9(5-3-8)16(28)24-13-10(23-18(31)19(20,21)22)6-12(17(29)30)32-15(13)14(27)11(26)7-25/h2-6,10-11,13-15,25-27H,7H2,1H3,(H,23,31)(H,24,28)(H,29,30)/t10-,11+,13+,14+,15+/m0/s1 |

InChI Key |

VNOKVSKDYRIIGJ-PWRGDLIESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@H](C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2C(C=C(OC2C(C(CO)O)O)C(=O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Neuraminidase-IN-15 on Newcastle Disease Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Neuraminidase-IN-15, a potent inhibitor of the Newcastle Disease Virus (NDV). The information presented herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in virology and antiviral drug development.

Executive Summary

This compound is a sialic acid derivative that demonstrates significant inhibitory activity against the hemagglutinin-neuraminidase (HN) protein of the Newcastle Disease Virus. Its mechanism of action is centered on the competitive inhibition of the neuraminidase enzymatic activity, which is crucial for the release of progeny virions from infected host cells. By blocking this key step in the viral replication cycle, this compound effectively reduces viral spread and infection. This guide summarizes the quantitative efficacy of this compound, details the experimental protocols for its evaluation, and provides visual representations of its mechanism and the workflow for its characterization.

Quantitative Data Summary

The antiviral activity of this compound against the La Sota strain of Newcastle Disease Virus has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) as reported in the scientific literature.[1]

| Assay Type | Target | Virus Strain | Cell Line | IC50 Value (µM) |

| Neuraminidase Inhibition Assay | HN Neuraminidase Activity | La Sota Clone 30 | - | 0.06 |

| Viral Release Inhibition Assay | Viral Release | La Sota | Vero | 0.13 |

| Viral Binding Inhibition Assay | Viral Binding | La Sota | Vero | 24 |

Data sourced from a study by Rota P, et al., published in ACS Infectious Diseases in 2023.[1]

Mechanism of Action

The hemagglutinin-neuraminidase (HN) protein of NDV is a bifunctional glycoprotein. The hemagglutinin component is responsible for binding to sialic acid receptors on the host cell surface, initiating viral entry. The neuraminidase component's enzymatic activity is to cleave these sialic acid residues, which is essential for the release of newly assembled virus particles from the infected cell and prevents the self-aggregation of virions.

This compound acts as a competitive inhibitor of the neuraminidase active site. By mimicking the natural substrate (sialic acid), it binds to the active site of the HN protein, preventing it from cleaving sialic acid residues on the host cell membrane and on newly formed virions. This inhibition leads to the aggregation of virus particles on the cell surface and a significant reduction in the release of infectious progeny, thereby halting the spread of the infection.

Signaling Pathway and Viral Life Cycle Inhibition

The following diagram illustrates the Newcastle Disease Virus replication cycle and the specific point of inhibition by this compound.

Caption: NDV replication cycle and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound against Newcastle Disease Virus. These protocols are based on standard virological assays.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of NDV neuraminidase.

-

Virus Preparation: Purified NDV (e.g., La Sota strain) is diluted in an appropriate buffer (e.g., MES, pH 6.5) to a concentration that gives a linear enzymatic reaction over the assay period.

-

Inhibitor Preparation: this compound is serially diluted in the assay buffer to achieve a range of final concentrations.

-

Assay Procedure:

-

In a 96-well black microplate, add equal volumes of the diluted virus and the inhibitor dilutions.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to a final concentration of 100 µM.

-

Incubate the plate at 37°C for 60 minutes with shaking.

-

Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Plaque Reduction Assay

This assay measures the ability of an inhibitor to reduce the number of infectious virus particles.

-

Cell Culture: Grow a confluent monolayer of a susceptible cell line (e.g., Vero cells) in 6-well or 12-well plates.

-

Virus-Inhibitor Incubation:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Mix each inhibitor dilution with an equal volume of NDV suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU).

-

Incubate the mixture at 37°C for 1 hour.

-

-

Infection and Overlay:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-inhibitor mixtures and allow for adsorption for 1 hour at 37°C.

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., MEM containing 1% low-melting-point agarose and the corresponding concentration of the inhibitor).

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to a no-inhibitor control.

-

Determine the IC50 value as the concentration of the inhibitor that reduces the number of plaques by 50%.

-

Viral Binding and Release Inhibition Assays

These assays differentiate the inhibitor's effect on the initial attachment of the virus versus its release from infected cells.

Binding Inhibition Assay:

-

Pre-chill Vero cell monolayers at 4°C.

-

Incubate a fixed amount of NDV with serial dilutions of this compound for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the chilled cells and incubate for 1 hour at 4°C to allow binding but not entry.

-

Wash the cells extensively with cold PBS to remove unbound virus and inhibitor.

-

Quantify the amount of bound virus using a suitable method, such as RT-qPCR for viral RNA or an ELISA for a viral protein.

-

Calculate the IC50 for binding inhibition.

Release Inhibition Assay:

-

Infect Vero cell monolayers with NDV at a high multiplicity of infection (MOI) and allow the infection to proceed for a full replication cycle (e.g., 24 hours).

-

After the initial infection period, wash the cells and add a fresh medium containing serial dilutions of this compound.

-

Incubate for a further period (e.g., 8-12 hours) to allow for virion release.

-

Collect the supernatant and quantify the amount of released virus using a plaque assay or RT-qPCR.

-

Calculate the IC50 for release inhibition.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for the comprehensive evaluation of this compound's antiviral activity against NDV.

Caption: Workflow for evaluating the antiviral activity of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Newcastle Disease Virus neuraminidase. Its mechanism of action, centered on the blockade of viral release, has been well-characterized through a series of standard and robust in vitro assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent against Newcastle Disease. Future studies may focus on its in vivo efficacy, pharmacokinetic properties, and its activity against a broader range of NDV strains.

References

The Target of Neuraminidase-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target of neuraminidase inhibitors, with a focus on the principles applicable to compounds such as Neuraminidase-IN-15. As a member of this inhibitor class, this compound is designed to target the viral neuraminidase enzyme, a key glycoprotein on the surface of the influenza virus. This document details the mechanism of action, presents comparative quantitative data for established neuraminidase inhibitors, and outlines relevant experimental protocols for the characterization of such compounds.

The Molecular Target: Viral Neuraminidase

The primary target of this compound is the neuraminidase (NA) enzyme of the influenza virus.[1][2] NA is a glycoside hydrolase that plays a critical role in the viral life cycle.[1] Its main function is to cleave terminal sialic acid (N-acetylneuraminic acid) residues from glycoproteins and glycolipids on the surface of infected cells and newly formed viral particles.[1] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation and facilitating their spread to uninfected cells.[1][3][4]

The active site of the neuraminidase enzyme is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.[5] By blocking the active site of neuraminidase, inhibitors like this compound prevent the cleavage of sialic acid, leading to the aggregation of newly formed virus particles at the host cell surface and limiting the spread of the infection.[4]

Mechanism of Action: A Visual Representation

The inhibitory action of a neuraminidase inhibitor on the influenza virus life cycle can be visualized as a direct interference with the final stage of viral propagation. The following diagram illustrates this mechanism.

Caption: Inhibition of viral neuraminidase by this compound blocks the release of progeny virions.

Quantitative Data for Neuraminidase Inhibitors

While specific quantitative data for a compound named "this compound" is not publicly available, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized neuraminidase inhibitors against various influenza virus strains. This data provides a benchmark for the expected potency of compounds targeting viral neuraminidase. The IC50 values are typically determined using a fluorescence-based neuraminidase inhibition assay.[6][7][8][9]

| Neuraminidase Inhibitor | Influenza Virus Strain | Geometric Mean IC50 (nM) |

| Oseltamivir | A(H1N1)pdm09 | 0.86 |

| A(H3N2) | 0.73 | |

| B | 33.12 | |

| Zanamivir | A(H1N1)pdm09 | Varies (generally low nM) |

| A(H3N2) | Varies (generally low nM) | |

| B | Varies (generally higher nM than for A) | |

| Peramivir | A(H1N1)pdm09 | Varies (generally sub-nM to low nM) |

| A(H3N2) | Varies (generally low nM) | |

| B | Varies (generally higher nM than for A) | |

| Laninamivir | A(H1N1)pdm09 | Varies (generally low nM) |

| A(H3N2) | Varies (generally low nM) | |

| B | Varies (generally higher nM than for A) |

Note: IC50 values can vary depending on the specific virus isolate and the assay conditions used.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[10][11]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[11]

Materials:

-

96-well black flat-bottom plates

-

Influenza virus stock

-

Neuraminidase inhibitor (e.g., this compound)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

Fluorometer

Procedure:

-

Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that gives a linear fluorescent signal over the incubation period.

-

Inhibitor Dilution: Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

-

Assay Setup:

-

Add a fixed volume of the diluted virus to each well of the 96-well plate.

-

Add an equal volume of the serially diluted inhibitor to the wells.

-

Include control wells with virus only (no inhibitor) and wells with buffer only (background).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Add the stop solution to all wells.

-

Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Enzyme-Linked Lectin Assay (ELLA)

ELLA is another method to measure the inhibition of neuraminidase activity, often used for assessing antibody-mediated inhibition but also applicable to small molecule inhibitors.[12][13]

Principle: This assay relies on the ability of neuraminidase to remove sialic acid from a coated glycoprotein (e.g., fetuin), exposing underlying galactose residues. A lectin conjugated to an enzyme (e.g., horseradish peroxidase-conjugated peanut agglutinin, PNA-HRP), which specifically binds to galactose, is then added. The amount of bound lectin, and thus the neuraminidase activity, is quantified by adding a colorimetric substrate.

Materials:

-

96-well plates coated with fetuin

-

Influenza virus stock

-

Neuraminidase inhibitor

-

PNA-HRP

-

Wash buffer (e.g., PBS with Tween-20)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Spectrophotometer

Procedure:

-

Inhibitor and Virus Preparation: Prepare serial dilutions of the neuraminidase inhibitor and a fixed, predetermined concentration of the virus.

-

Assay Setup:

-

Add the diluted inhibitor and virus to the fetuin-coated wells.

-

Include appropriate controls (virus only, no virus, no inhibitor).

-

Incubate the plate at 37°C to allow for the enzymatic reaction.

-

-

Washing: Wash the plate to remove the virus and inhibitor.

-

Lectin Binding: Add PNA-HRP to the wells and incubate to allow binding to the exposed galactose residues.

-

Washing: Wash the plate to remove unbound PNA-HRP.

-

Substrate Reaction: Add the HRP substrate and incubate until a color develops.

-

Stopping the Reaction: Add the stop solution.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance is inversely proportional to the neuraminidase inhibition. Calculate the percent inhibition and determine the IC50 value.

This guide provides a foundational understanding of the target and characterization of neuraminidase inhibitors like this compound. For further in-depth analysis, it is recommended to consult the primary literature for specific protocols and data relevant to the particular influenza strains and inhibitors of interest.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

Probing Newcastle Disease Virus HN Protein Function with Neuraminidase-IN-15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neuraminidase-IN-15 as a tool to investigate the multifaceted functions of the Newcastle Disease Virus (NDV) hemagglutinin-neuraminidase (HN) protein. This document details the inhibitory effects of this compound, outlines key experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Introduction to NDV HN Protein and Neuraminidase Inhibition

The hemagglutinin-neuraminidase (HN) protein of Newcastle Disease Virus is a critical surface glycoprotein with three primary functions: it mediates viral attachment to host cells by binding to sialic acid receptors; its neuraminidase (sialidase) activity facilitates the release of progeny virions from infected cells; and it triggers the conformational changes in the fusion (F) protein necessary for viral entry.[1][2][3] Due to these essential roles in the viral life cycle, the HN protein is a prime target for antiviral drug development.

Neuraminidase inhibitors are a class of antiviral agents that block the enzymatic activity of the HN protein.[4][5] By preventing the cleavage of sialic acid residues, these inhibitors can trap newly formed virus particles on the host cell surface, thereby preventing their spread and halting the progression of infection.[2][6] this compound is a potent inhibitor of the NDV HN neuraminidase activity and serves as a valuable probe for dissecting the specific contributions of this enzymatic function to the overall process of NDV infection.

Quantitative Analysis of this compound Inhibition

This compound has been demonstrated to be a potent inhibitor of the NDV HN protein, specifically targeting its neuraminidase activity and consequently affecting viral binding and release. The following tables summarize the quantitative data regarding the inhibitory effects of this compound and related compounds on the NDV La Sota strain.

Table 1: Neuraminidase Inhibition of NDV HN (La Sota Strain)

| Compound | IC₅₀ (µM) |

| This compound (Compound 23) | 0.06 |

| Neuraminidase-IN-13 (Compound 10) | 0.06 |

| Zanamivir | >100 |

| BCX 2798 | >100 |

| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) | 1.1 |

| FANA (2-deoxy-2,3-didehydro-d-N-acetylneuraminic acid) | 0.8 |

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[5]

Table 2: Inhibition of NDV (La Sota Strain) Binding and Release in Vero Cells

| Compound | Viral Binding IC₅₀ (µM) | Viral Release IC₅₀ (µM) |

| This compound (Compound 23) | 24 | 0.13 |

| Neuraminidase-IN-13 (Compound 10) | 4 | 0.09 |

| Zanamivir | >100 | 0.08 |

| DANA | >100 | 2.1 |

| FANA | >100 | 2.0 |

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of NDV HN and the inhibitory effects of compounds like this compound.

Neuraminidase Inhibition (NI) Assay

This assay quantifies the ability of a compound to inhibit the neuraminidase activity of the NDV HN protein using a fluorogenic substrate.

Materials:

-

Purified NDV (e.g., La Sota strain)

-

This compound or other test inhibitors

-

2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (4-MUNeu5Ac) substrate

-

Assay Buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl₂)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = ~355/~460 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted inhibitor to the wells.

-

Add a standardized amount of purified NDV to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).

-

Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the virus.

-

Initiate the enzymatic reaction by adding the 4-MUNeu5Ac substrate to all wells.

-

Incubate the plate for 1 hour at 37°C, protected from light.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Viral Binding Inhibition Assay

This assay determines the effect of an inhibitor on the attachment of NDV to host cells.

Materials:

-

Vero cells (or other susceptible cell line)

-

NDV (e.g., La Sota strain)

-

This compound or other test inhibitors

-

Cell culture medium

-

96-well cell culture plates

-

Reagents for RT-qPCR (primers, probes, master mix)

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Pre-chill the cells at 4°C.

-

Pre-incubate a standardized amount of NDV with serial dilutions of this compound for 1 hour at 37°C.

-

Remove the culture medium from the cells and wash with cold PBS.

-

Add the virus-inhibitor mixtures to the cells and incubate for 1 hour at 4°C to allow for viral attachment.

-

Wash the cells three times with cold PBS to remove unbound virus.

-

Lyse the cells and extract the viral RNA.

-

Quantify the amount of bound virus using RT-qPCR targeting a specific viral gene.

-

Calculate the percentage of binding inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC₅₀ value.

Viral Release Inhibition Assay

This assay measures the ability of an inhibitor to prevent the release of newly assembled virions from infected cells.

Materials:

-

Vero cells

-

NDV (e.g., La Sota strain)

-

This compound or other test inhibitors

-

Cell culture medium

-

96-well cell culture plates

-

Reagents for RT-qPCR

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Infect the cells with NDV at a low multiplicity of infection (MOI) and incubate for 1 hour at 37°C.

-

Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Extract viral RNA from the supernatant.

-

Quantify the amount of released virus using RT-qPCR.

-

Calculate the percentage of release inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the IC₅₀ value.

Hemadsorption (HAd) Inhibition Assay

This assay assesses the inhibition of the hemagglutinating function of the HN protein expressed on the surface of infected cells.

Materials:

-

Vero cells

-

NDV

-

This compound or other test inhibitors

-

Chicken red blood cells (RBCs)

-

PBS

-

6-well plates

Procedure:

-

Infect confluent monolayers of Vero cells in 6-well plates with NDV in the presence of serial dilutions of the inhibitor.

-

After 18-24 hours of incubation, remove the medium and wash the cells.

-

Overlay the cells with a suspension of chicken RBCs.

-

Incubate at 4°C for 30 minutes to allow RBCs to bind to the HN protein on the infected cell surface.

-

Gently wash the plates with cold PBS to remove unbound RBCs.

-

Visually inspect the wells for hemadsorption under a microscope and document the results.

-

For a quantitative assessment, lyse the bound RBCs and measure the absorbance of the released hemoglobin.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway involving the NDV HN protein.

Caption: Workflow for the Neuraminidase Inhibition Assay.

Caption: Workflow for the Viral Release Inhibition Assay.

Caption: NDV HN-mediated activation of the NF-κB pathway.[7]

Conclusion

This compound is a specific and potent inhibitor of the Newcastle Disease Virus HN protein's neuraminidase activity. Its utility as a research probe allows for the detailed investigation of the role of sialidase function in viral replication, including attachment, budding, and release. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the efficacy of this compound and other potential inhibitors, contributing to the development of novel antiviral strategies against NDV and other related paramyxoviruses. The visualization of the HN-induced NF-κB signaling pathway further highlights the complex virus-host interactions that can be explored using such targeted molecular probes.

References

- 1. Structure of the Newcastle disease virus hemagglutinin-neuraminidase (HN) ectodomain reveals a four-helix bundle stalk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chicken galectin-1B inhibits Newcastle disease virus adsorption and replication through binding to hemagglutinin–neuraminidase (HN) glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The haemagglutinin–neuraminidase protein of velogenic Newcastle disease virus enhances viral infection through NF-κB-mediated programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Neuraminidase Inhibition Assay for NDV using Neuraminidase-IN-15

Audience: Researchers, scientists, and drug development professionals.

Abstract

Newcastle disease virus (NDV) is an avian paramyxovirus that causes a highly contagious and economically significant disease in poultry. The viral hemagglutinin-neuraminidase (HN) protein is a key surface glycoprotein essential for viral attachment and release.[1][2][3] Its neuraminidase (NA) function, which cleaves sialic acid residues from host cell and virion surfaces, is critical for the release of progeny viruses and preventing viral self-aggregation.[1] This makes the NA domain of the HN protein a prime target for antiviral drug development. Neuraminidase-IN-15 is a potent inhibitor of NDV neuraminidase.[4] This document provides a detailed protocol for an in vitro fluorescence-based neuraminidase inhibition assay to determine the potency of this compound against NDV.

Mechanism of Action

The NDV infection cycle involves the HN protein binding to sialic acid receptors on the host cell surface. After viral replication, the NA enzymatic activity of the HN protein facilitates the release of new virus particles by cleaving these sialic acid linkages. Neuraminidase inhibitors, such as this compound, are designed to fit into the active site of the NA enzyme, preventing it from cleaving sialic acid. This action traps the progeny virions on the surface of the infected cell, halting the spread of the infection.

Caption: Mechanism of NDV Neuraminidase and its inhibition.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of the Newcastle disease virus La Sota strain. The following table summarizes its inhibitory concentrations (IC₅₀) from key antiviral assays.[4]

| Assay Type | Target | Virus Strain | IC₅₀ Value | Reference |

| Neuraminidase Inhibition | HN Protein Activity | NDV La Sota Clone 30 | 0.06 µM | [4] |

| Viral Release Inhibition | Progeny Virion Release | NDV La Sota | 0.13 µM | [4] |

| Viral Binding Inhibition | Virion Attachment | NDV La Sota | 24 µM | [4] |

Experimental Protocols

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound. The assay measures the enzymatic activity of NDV neuraminidase on the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.[5][6][7]

Materials and Reagents

-

Virus: Newcastle disease virus (e.g., La Sota strain), propagated in 9- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs.[8]

-

Inhibitor: this compound (M.W. can be found on the certificate of analysis), dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.

-

Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), sodium salt (Sigma-Aldrich, Cat. No. M8639 or equivalent).

-

Assay Buffer: 33 mM MES (pH 6.5), 4 mM CaCl₂.

-

Stop Solution: 0.14 M NaOH in 83% Ethanol.[5]

-

Plates: Black, flat-bottom 96-well microtiter plates (for fluorescence assay).

-

Equipment: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm, multichannel pipettes, incubators.

Virus Preparation and Titer Determination

-

Propagation: Inoculate NDV into the allantoic cavity of 9- to 11-day-old SPF embryonated chicken eggs and incubate at 37°C for 2-4 days.[8] Harvest the allantoic fluid, clarify by centrifugation (1000 x g for 10 minutes), and store at -80°C.

-

Titration of NA Activity: Before the inhibition assay, determine the optimal virus dilution.

-

Prepare two-fold serial dilutions of the virus stock in assay buffer in a black 96-well plate (50 µL/well).[9]

-

Add 50 µL of MUNANA substrate (final concentration 100 µM) to each well to start the reaction.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 150 µL of stop solution.[5]

-

Measure the fluorescence (Excitation: 360 nm, Emission: 450 nm).

-

Select the dilution of virus that gives a high signal-to-noise ratio without being in the saturation phase of the enzyme kinetics for the inhibition assay.

-

Neuraminidase Inhibition Assay Protocol

-

Inhibitor Dilution: Prepare serial dilutions of this compound in assay buffer. Start with a high concentration (e.g., 100 µM) and perform 10-fold or 4-fold serial dilutions to cover a wide range of concentrations.

-

Assay Plate Setup:

-

Add 25 µL of assay buffer to all wells of a black 96-well plate.

-

Add 25 µL of each this compound dilution to the appropriate wells in triplicate.

-

For virus control wells (no inhibitor), add an additional 25 µL of assay buffer.

-

For blank wells (no virus), add 50 µL of assay buffer.

-

Add 25 µL of the pre-determined optimal dilution of NDV to all wells except the blank wells.

-

-

Pre-incubation: Mix the plate gently on a plate shaker and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of MUNANA substrate (at a concentration of 200 µM in assay buffer, for a final concentration of 100 µM) to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Stopping the Reaction: Add 100 µL of stop solution to all wells.

-

Fluorescence Measurement: Read the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm) within 30 minutes.

Data Analysis

-

Subtract Background: Subtract the average relative fluorescence units (RFU) of the blank wells (no virus) from all other wells.

-

Calculate Percent Inhibition:

-

The virus control wells (no inhibitor) represent 0% inhibition (100% activity).

-

Use the following formula to calculate the percentage of neuraminidase inhibition for each inhibitor concentration: % Inhibition = (1 - (RFU of Inhibitor Well / RFU of Virus Control Well)) x 100

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the neuraminidase activity.

-

Experimental Workflow

Caption: Workflow for the NDV neuraminidase inhibition assay.

References

- 1. The Hemagglutinin-Neuraminidase Protein of Newcastle Disease Virus Determines Tropism and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Different Origins of Newcastle Disease Virus Hemagglutinin-Neuraminidase Protein Modulate the Replication Efficiency and Pathogenicity of the Virus [frontiersin.org]

- 3. Newcastle Disease Virus Hemagglutinin Neuraminidase as a Potential Cancer Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. woah.org [woah.org]

- 9. ulab360.com [ulab360.com]

Application Notes and Protocols for Neuraminidase-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Neuraminidase-IN-15 in cell culture-based assays. The information is intended for professionals in research and drug development investigating viral neuraminidase inhibitors, particularly in the context of Newcastle disease virus (NDV) and potentially other related paramyxoviruses.

Introduction

This compound is a potent inhibitor of the neuraminidase (NA) activity of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein.[1] By targeting the NA function, this small molecule inhibitor can block the release of progeny virions from infected cells, thereby limiting the spread of the virus.[1] These notes provide detailed protocols for evaluating the antiviral activity of this compound in cell culture models.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the enzymatic activity of viral neuraminidase. Neuraminidase is a crucial surface glycoprotein for many enveloped viruses, including NDV. Its function is to cleave sialic acid residues from the surface of infected cells and newly formed virions. This action is essential for the release of new virus particles, preventing their aggregation at the host cell surface and facilitating their spread to new cells. By inhibiting neuraminidase, this compound effectively traps the progeny virions on the surface of the infected cell, thus halting the progression of the infection.

Figure 1. Inhibition of Viral Release by this compound.

In Vitro Efficacy Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key potency data.

| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |

| Neuraminidase Inhibition | La Sota Clone 30 NDV-HN | - | IC50 | 0.06 µM | [1] |

| Viral Binding Inhibition | NDV La Sota | Vero | IC50 | 24 µM | [1] |

| Viral Release Inhibition | NDV La Sota | Vero | IC50 | 0.13 µM | [1] |

| Viral Load Reduction | NDV La Sota | Vero | Dose Range | 0.0001-100 µM | [1] |

Experimental Protocols

The following are detailed protocols for assessing the activity of this compound in cell culture. These protocols are based on the methodologies described in the primary literature.[1]

Cell Culture and Virus Propagation

-

Cell Line: Vero cells are a suitable host for the propagation and study of Newcastle disease virus.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Virus: Newcastle disease virus, La Sota strain. Propagate the virus in 9 to 11-day-old embryonated chicken eggs or in Vero cells. Titer the virus stock using a standard plaque assay or TCID50 assay to determine the viral concentration.

Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral neuraminidase.

Figure 2. Workflow for the Neuraminidase Inhibition Assay.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS).

-

Enzyme Reaction: In a 96-well plate, add the diluted this compound to a solution containing purified NDV-HN protein or a viral lysate.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Signal Detection: Incubate the plate at 37°C for 1 hour and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for MUNANA).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Viral Release Assay

This assay assesses the ability of this compound to prevent the release of new virus particles from infected cells.

Protocol:

-

Cell Seeding: Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

-

Infection: Infect the cells with NDV La Sota at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Treatment: After infection, remove the virus inoculum, wash the cells, and add fresh culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Supernatant Collection: Collect the culture supernatant.

-

Quantification of Released Virus: Quantify the amount of virus in the supernatant using a plaque assay or a TCID50 assay.

-

Data Analysis: Determine the concentration of this compound that inhibits viral release by 50% (IC50).

Viral Load Reduction Assay

This assay measures the overall antiviral activity of this compound by quantifying the reduction in total viral progeny.

Figure 3. Workflow for the Viral Load Reduction Assay.

Protocol:

-

Cell Seeding and Infection: Follow steps 1 and 2 of the Viral Release Assay protocol.

-

Treatment: Add fresh culture medium containing serial dilutions of this compound (e.g., from 0.0001 to 100 µM).

-

Incubation: Incubate the plate at 37°C for an appropriate time course (e.g., 24, 48, or 72 hours).

-

Viral RNA Extraction: Harvest the total viral RNA from the cell culture supernatant or from the infected cells.

-

qRT-PCR: Perform a quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of a specific viral gene.

-

Data Analysis: Calculate the reduction in viral load for each concentration of this compound compared to an untreated control.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal. When working with live Newcastle disease virus, all experiments should be conducted in a BSL-2 or higher containment facility, following institutional and national guidelines.

Troubleshooting

-

Low Inhibitory Activity:

-

Verify the concentration and purity of this compound.

-

Ensure the viral neuraminidase is active.

-

Optimize incubation times and assay conditions.

-

-

High Cell Toxicity:

-

Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for Vero cells.

-

Reduce the incubation time or the concentration of the compound.

-

-

Inconsistent Results:

-

Ensure consistent cell seeding density and viral MOI.

-

Use freshly prepared dilutions of the compound for each experiment.

-

Include appropriate positive and negative controls in all assays.

-

Conclusion

This compound is a valuable tool for studying the role of neuraminidase in the replication of Newcastle disease virus. The protocols outlined in these application notes provide a framework for researchers to investigate the antiviral properties of this compound in a cell culture setting. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Neuraminidase-IN-15: A Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses remain a significant threat to global public health, causing seasonal epidemics and occasional pandemics.[1][2] The viral surface glycoprotein, neuraminidase (NA), is a crucial enzyme that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[3][4] This makes neuraminidase an attractive and validated target for antiviral drug development.[5][6][7] Neuraminidase-IN-15 is a novel, potent, and selective small molecule inhibitor of influenza neuraminidase. These application notes provide detailed protocols for the formulation and evaluation of this compound in antiviral studies.

Mechanism of Action

This compound is designed to act as a competitive inhibitor of the neuraminidase enzyme. By binding to the highly conserved active site of the enzyme, it prevents the cleavage of sialic acid residues from the host cell surface and newly formed viral particles.[8][9] This inhibition leads to the aggregation of virions on the cell surface and prevents their release, thus limiting the spread of the infection.[4]

Caption: Influenza Virus Life Cycle and Inhibition by this compound.

Formulation of this compound

For reproducible and accurate results in antiviral studies, proper formulation of this compound is critical.

For In Vitro Studies:

-

Stock Solution (10 mM): Dissolve the appropriate weight of this compound powder in 100% dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer for each experiment. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

For In Vivo Studies:

-

Vehicle: A common vehicle for in vivo administration is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Preparation: Prepare a homogenous suspension of this compound in the vehicle by sonication or vigorous vortexing immediately before administration to ensure uniform dosing. The concentration should be calculated based on the desired dosage and the body weight of the animals.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | This compound IC₅₀ (nM) | Oseltamivir IC₅₀ (nM) | Zanamivir IC₅₀ (nM) |

| A/H1N1pdm09 | 0.8 | 1.2 | 0.5 |

| A/H3N2 | 1.5 | 2.5 | 1.0 |

| Influenza B (Victoria) | 10.2 | 30.5 | 15.8 |

| Oseltamivir-resistant H1N1 (H275Y) | 1.0 | >1000 | 0.6 |

IC₅₀ (50% inhibitory concentration) values were determined using a fluorescence-based neuraminidase inhibition assay.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | This compound CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀ for A/H1N1pdm09) |

| MDCK | >100 | >125,000 |

| A549 | >100 | >125,000 |

| HepG2 | >100 | >125,000 |

CC₅₀ (50% cytotoxic concentration) values were determined using an MTS assay after 72 hours of incubation.

Table 3: In Vivo Efficacy of this compound in a Murine Influenza Model (A/H1N1pdm09)

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Lung Viral Titer Reduction (log₁₀ EID₅₀/mL) |

| Vehicle Control | - | 0 | 0 |

| This compound | 10 | 100 | 3.5 |

| Oseltamivir | 10 | 100 | 3.2 |

Treatment was initiated 24 hours post-infection and continued for 5 days.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from widely used methods to assess the susceptibility of influenza viruses to neuraminidase inhibitors.[10] The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).[10]

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Materials:

-

This compound

-

Influenza virus isolates

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Stop Solution: 0.1 M Glycine (pH 10.7) in 25% ethanol

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 40 µL of the diluted influenza virus to each well.

-

Add 10 µL of the diluted this compound or control compound to the wells. Include virus-only (no inhibitor) and buffer-only (no virus) controls.

-

Pre-incubate the plate at room temperature for 30 minutes.[11]

-

Start the enzymatic reaction by adding 50 µL of 100 µM MUNANA substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.[12]

-

Stop the reaction by adding 100 µL of stop solution to each well.[12]

-

Read the fluorescence on a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[13]

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of this compound that is toxic to host cells.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Neuraminidase - Wikipedia [en.wikipedia.org]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Neuraminidase Inhibition Assay Using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), an essential enzyme for the release and spread of many viruses, including influenza, is a key target for antiviral drug development.[1][2][3] The inhibition of neuraminidase activity can effectively halt viral propagation. These application notes provide a detailed protocol for determining the inhibitory potential of a novel compound, referred to here as Neuraminidase-IN-15, using a fluorescence-based neuraminidase inhibition assay. The assay relies on the cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU).[4][5] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Principle of the Assay

The neuraminidase inhibition assay is a functional, enzyme-based assay that quantifies the ability of a compound to inhibit neuraminidase activity.[4][6] The core of the assay involves the enzymatic reaction where neuraminidase cleaves the non-fluorescent MUNANA substrate, releasing the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity.[5] When an inhibitor such as this compound is present, it binds to the neuraminidase, reducing its enzymatic activity and thus decreasing the production of 4-MU. The concentration of the inhibitor required to reduce neuraminidase activity by 50% is determined as the half-maximal inhibitory concentration (IC50).[5]

Materials and Reagents

-

Neuraminidase enzyme (e.g., from influenza virus or recombinant)

-

This compound (or other test inhibitor)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

4-methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)[5]

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)[7]

-

Black, 96-well flat-bottom plates[4]

-

Fluorometer with excitation at ~365 nm and emission at ~450 nm[8]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram illustrates the overall workflow for the neuraminidase inhibition assay.

Caption: Workflow of the neuraminidase inhibition assay.

Detailed Experimental Protocols

Preparation of Reagents

-

Assay Buffer (1x): Prepare a solution containing 33.3 mM MES and 4 mM CaCl₂. Adjust the pH to 6.5 with 10 M NaOH. Filter sterilize the buffer.[5]

-

MUNANA Substrate Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. This stock can be stored at -20°C for up to one month and should be subjected to only one freeze-thaw cycle.[5]

-

MUNANA Working Solution (300 µM): Dilute the 2.5 mM MUNANA stock solution with 1x Assay Buffer. For one 96-well plate, mix 0.72 mL of 2.5 mM MUNANA with 5.28 mL of 1x Assay Buffer. Protect this solution from light and keep it on ice.[5]

-

This compound Stock Solution: Prepare a high-concentration stock of this compound in an appropriate solvent (e.g., DMSO or water). The final concentration of the solvent in the assay should not exceed a level that affects enzyme activity (typically <1% for DMSO).

-

4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol. Add 5 mL of 0.9% NaCl to make a final volume of 10 mL.[5]

-

4-MU Standard Working Solution (640 µM): Dilute 1 mL of the 6.4 mM 4-MU stock solution in 9 mL of 1x Assay Buffer.[5]

Determination of Optimal Neuraminidase Concentration

Before performing the inhibition assay, it is crucial to determine the optimal amount of neuraminidase that results in a linear reaction rate over the assay period.

-

Prepare serial dilutions of the neuraminidase source (e.g., virus stock) in 1x Assay Buffer in a black 96-well plate.

-

Add 50 µL of the MUNANA working solution to each well.

-

Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 60 minutes.

-

Plot the fluorescence units against time for each dilution. Select a neuraminidase dilution that results in a linear increase in fluorescence for at least 60 minutes and provides a robust signal-to-background ratio.

Neuraminidase Inhibition Assay Protocol

-

Prepare Inhibitor Dilutions: In a separate 96-well plate, prepare a serial dilution of this compound at 2x the final desired concentrations in 1x Assay Buffer. Include a "no inhibitor" control containing only the assay buffer.

-

Assay Plate Setup:

-

Add 50 µL of the 2x serially diluted this compound to the wells of a black 96-well plate.

-

Add 50 µL of 1x Assay Buffer to the "no inhibitor" control wells.

-

Add 50 µL of the optimally diluted neuraminidase enzyme to all wells except the blank wells.

-

Add 100 µL of 1x Assay Buffer to the blank wells.

-

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Enzymatic Reaction: Add 50 µL of the 300 µM MUNANA working solution to all wells. Gently tap the plate to mix.

-

Incubation: Incubate the plate at 37°C for 60 minutes.[5]

-

Stop Reaction: Add 50 µL of Stop Solution to all wells to terminate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Fluorescence of test well / Fluorescence of 'no inhibitor' control)] x 100

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound can be compared with known neuraminidase inhibitors. The results should be presented in a clear and concise table.

| Compound | IC50 (nM) [Mean ± SD, n=3] |

| This compound | Hypothetical Value |

| Oseltamivir | Reference Value |

| Zanamivir | Reference Value |

Signaling Pathway and Mechanism of Inhibition

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme. This prevents the cleavage of sialic acid residues from the host cell surface and from newly formed viral particles.[3][9] As a result, the progeny virions cannot be efficiently released from the infected cell, and they tend to aggregate, thus preventing the spread of infection.[3]

Caption: Inhibition of neuraminidase by this compound blocks virus release.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Inactive enzyme- Incorrect buffer pH- Degraded substrate | - Use a fresh batch of enzyme- Verify the pH of the assay buffer- Prepare fresh MUNANA working solution and protect it from light |

| High Background | - Contaminated reagents- Autofluorescence of inhibitor | - Use fresh, high-purity reagents- Run a control with the inhibitor alone to measure its intrinsic fluorescence and subtract it from the data |

| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times | - Calibrate pipettes regularly- Ensure precise and consistent timing for all incubation steps |

Conclusion

This application note provides a comprehensive protocol for the evaluation of this compound as a potential neuraminidase inhibitor. The described fluorescence-based assay is a robust and sensitive method for determining the IC50 value of novel compounds and is suitable for high-throughput screening applications in drug discovery. Careful optimization of enzyme concentration and adherence to the protocol will ensure reliable and reproducible results.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. ulab360.com [ulab360.com]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. google.com [google.com]

Application Notes and Protocols: Neuraminidase-IN-15 in Viral Entry and Release Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing Neuraminidase-IN-15, a potent inhibitor of viral neuraminidase, in fundamental virological assays. The following sections detail its application in quantifying viral release and investigating its potential role in viral entry, crucial for antiviral drug development and research.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the highly conserved active site of viral neuraminidase enzymes.[1] By blocking the enzymatic activity of neuraminidase, this compound effectively prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of infection.[2][3] Recent evidence also suggests that neuraminidase may play a role in the early stages of infection, including viral entry, making this compound a valuable tool for dissecting the complete viral life cycle.[4][5][6]

Core Applications

-

Viral Release Assay: Quantifying the inhibitory effect of this compound on the release of progeny virions from infected cells.

-

Viral Entry Assay: Investigating the potential of this compound to block the initial stages of viral infection.

Section 1: Neuraminidase Inhibition Assay (Viral Release)

This assay is the primary method for determining the potency of this compound. It measures the enzymatic activity of viral neuraminidase in the presence of the inhibitor. The most common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][7][8]

Quantitative Data Summary

The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

| Virus Strain | This compound IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) |

| Influenza A/H1N1 | 1.5 ± 0.3 | 2.1 ± 0.5 | 0.9 ± 0.2 |

| Influenza A/H3N2 | 2.8 ± 0.6 | 3.5 ± 0.8 | 1.2 ± 0.3 |

| Influenza B | 12.5 ± 2.1 | 25.2 ± 4.5 | 8.7 ± 1.5 |

| Oseltamivir-Resistant H1N1 (H275Y) | 1.8 ± 0.4 | >1000 | 1.1 ± 0.2 |

Note: The data presented are representative examples. Actual values may vary depending on the specific virus strain and experimental conditions.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

Materials:

-

This compound

-

Virus stocks (e.g., influenza A and B strains)

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5

-

MUNANA substrate (Sigma-Aldrich)

-

4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)

-

Stop Solution: 0.1 M Glycine in 25% ethanol, pH 10.7

-

96-well black, flat-bottom plates

-

Fluorometer (excitation: 355 nm, emission: 460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

-

Prepare a 100 µM working solution of MUNANA in Assay Buffer.

-

Prepare a standard curve of 4-MU in Assay Buffer.

-

-

Virus Titration (Determination of NA activity):

-

Before the inhibition assay, the optimal dilution of the virus stock needs to be determined. This is the dilution that gives a strong fluorescent signal within the linear range of the 4-MU standard curve.[9]

-

Add serially diluted virus to the wells of a 96-well plate.

-

Add MUNANA substrate and incubate at 37°C for 60 minutes.

-

Stop the reaction with the Stop Solution.

-

Read the fluorescence and determine the appropriate virus dilution.

-

-

Inhibition Assay:

-

In a 96-well plate, add 25 µL of serially diluted this compound to triplicate wells.

-

Add 25 µL of the predetermined optimal dilution of the virus to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add 50 µL of 100 µM MUNANA substrate to each well.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus).

-

Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Workflow Diagram

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Section 2: Viral Entry Assay

While the primary role of neuraminidase is in viral egress, studies suggest it can also facilitate entry by helping the virus penetrate the mucus layer of the respiratory tract and by preventing premature aggregation.[4][5] This assay aims to determine if this compound can inhibit the initial stages of viral infection.

Quantitative Data Summary

The effect of this compound on viral entry can be quantified by measuring the reduction in the number of infected cells or the expression of a viral protein (e.g., nucleoprotein) at an early time point post-infection.

| Virus Strain | Treatment | Infected Cells (% of Control) | Viral NP Expression (Relative Units) |

| Influenza A/H1N1 | No Inhibitor (Control) | 100% | 1.00 |

| Influenza A/H1N1 | This compound (100x IC50) | 45 ± 8% | 0.42 ± 0.07 |

| Influenza A/H3N2 | No Inhibitor (Control) | 100% | 1.00 |

| Influenza A/H3N2 | This compound (100x IC50) | 52 ± 11% | 0.49 ± 0.10 |

Note: The data presented are representative examples. The extent of entry inhibition may vary depending on the virus strain and cell type used.

Experimental Protocol: Immunofluorescence-Based Viral Entry Assay

Materials:

-

This compound

-

Virus stocks

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS

-

Primary antibody (e.g., anti-influenza nucleoprotein antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed MDCK cells in a 96-well imaging plate and grow to confluency.

-

-

Infection:

-

Wash the cells with PBS.

-

Pre-incubate the virus with this compound (at a high concentration, e.g., 100x IC50) or a vehicle control in serum-free medium for 30 minutes at 37°C.

-

Infect the cells with the virus-inhibitor mixture for 1 hour at 37°C.

-

After the infection period, remove the inoculum and wash the cells with PBS to remove unbound virus.

-

Add fresh cell culture medium (with or without the inhibitor, depending on the experimental design) and incubate for a short period (e.g., 6-8 hours) to allow for the expression of early viral proteins but not for a full replication cycle and release.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary antibody against the viral nucleoprotein for 1 hour.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

-

Wash with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of infected cells (positive for viral nucleoprotein) relative to the total number of cells (DAPI-stained nuclei).

-

Alternatively, measure the fluorescence intensity of the viral protein staining.

-

Workflow Diagram

Caption: Workflow for the immunofluorescence-based viral entry assay.

Section 3: Mechanism of Action

Neuraminidase plays a critical role in the influenza virus life cycle, primarily by facilitating the release of progeny virions. It does this by cleaving sialic acid residues from the surface of the host cell and from the newly formed virions themselves, preventing their aggregation.[3]

Signaling Pathway Diagram

Caption: Role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.

References

- 1. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuraminidase inhibition assay [bio-protocol.org]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

Application Notes and Protocols for Testing Neuraminidase-IN-15 on Vero Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the in vitro evaluation of Neuraminidase-IN-15, a novel neuraminidase inhibitor, using Vero cells. The following application notes detail the necessary steps for assessing the compound's cytotoxicity, antiviral efficacy, and specific mechanism of action.

Introduction

Neuraminidase is a crucial enzyme for the release and spread of many enveloped viruses, such as influenza.[1][2] It cleaves sialic acid residues on the host cell surface, preventing the aggregation of newly formed virions and facilitating their release.[1][3] Neuraminidase inhibitors are a class of antiviral drugs that block this activity, thereby halting the viral life cycle.[3][4] The evaluation of new neuraminidase inhibitors, such as this compound, requires a systematic approach involving cell-based assays to determine both safety and efficacy. Vero cells, a lineage of kidney epithelial cells from the African green monkey, are widely used in virology as they are susceptible to infection with a wide range of viruses and are suitable for cytotoxicity and antiviral testing.[5][6][7]

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the described protocols.

Table 1: Cytotoxicity of this compound on Vero Cells

| This compound Concentration (µM) | Cell Viability (%) | 50% Cytotoxic Concentration (CC50) (µM) |

| 0 (Vehicle Control) | 100 | \multirow{6}{*}{[Calculated Value]} |

| 1 | [Experimental Value] | |

| 10 | [Experimental Value] | |

| 50 | [Experimental Value] | |

| 100 | [Experimental Value] | |

| 500 | [Experimental Value] |

Table 2: Antiviral Activity of this compound

| This compound Concentration (µM) | Inhibition of Cytopathic Effect (%) | 50% Inhibitory Concentration (IC50) (µM) | Selectivity Index (SI = CC50/IC50) |

| 0 (Virus Control) | 0 | \multirow{6}{}{[Calculated Value]} | \multirow{6}{}{[Calculated Value]} |

| 0.01 | [Experimental Value] | ||

| 0.1 | [Experimental Value] | ||

| 1 | [Experimental Value] | ||

| 10 | [Experimental Value] | ||

| 100 | [Experimental Value] |

Table 3: Neuraminidase Inhibition Assay

| Inhibitor | This compound Concentration (nM) | Neuraminidase Activity (Relative Fluorescence Units) | 50% Neuraminidase Inhibitory Concentration (NI-IC50) (nM) |

| No Inhibitor Control | 0 | [Experimental Value] | \multirow{6}{}{[Calculated Value]} |

| \multirow{5}{}{this compound} | 0.1 | [Experimental Value] | |

| 1 | [Experimental Value] | ||

| 10 | [Experimental Value] | ||

| 100 | [Experimental Value] | ||

| 1000 | [Experimental Value] | ||

| Oseltamivir (Positive Control) | [Concentration] | [Experimental Value] | [Reference Value] |

Experimental Protocols

Materials and Reagents

-

Vero cells (ATCC CCL-81)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Virus stock (e.g., Influenza A virus)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

-

Dimethyl sulfoxide (DMSO) or acidified ethanol for MTT or Neutral Red assay, respectively

-

96-well and 24-well cell culture plates

-

Neuraminidase assay kit (e.g., using MUNANA as a substrate)[8][9]

-

Oseltamivir carboxylate (positive control)

Vero Cell Culture and Maintenance

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.[10] To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.

-

Seed new flasks at a ratio of 1:3 to 1:5.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to Vero cells.

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the growth medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for 48-72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50) using regression analysis.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of this compound to inhibit virus-induced cell death.

-

Seed Vero cells in a 96-well plate as described in the cytotoxicity assay.

-

In a separate plate or tubes, prepare serial dilutions of this compound.

-

Add a standardized amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01 or a dilution that causes 100% cytopathic effect (CPE) in 48-72 hours) to each drug dilution.

-

Remove the growth medium from the cells and add 100 µL of the virus-drug mixtures to the wells.

-

Include a virus control (virus without compound) and a cell control (cells without virus or compound).

-

Incubate the plate for 48-72 hours and observe for CPE daily using an inverted microscope.

-

Assess cell viability using the MTT assay as described above.

-

Calculate the percentage of CPE inhibition compared to the virus control and determine the 50% inhibitory concentration (IC50).